Hippuryl-L-lysine is a synthetic dipeptide primarily utilized as a substrate in biochemical and clinical assays to assess the activity of carboxypeptidase N (CPN), also known as kininase I (EC 3.4.17.3). [, , , , , , , ] This enzyme plays a crucial role in regulating various physiological processes by cleaving C-terminal arginine and lysine residues from peptides like bradykinin. [, , , , , , ] CPN exists in two forms: CN1, with higher activity towards hippuryl-L-arginine, and CN2, demonstrating preference for hippuryl-L-lysine. [, ]
Hippuryl-L-lysine is a synthetic compound that serves as a substrate for various enzymes, particularly carboxypeptidases. It is derived from the amino acid lysine and hippuric acid, making it a significant compound in biochemical research and applications. This compound is classified under peptides and amino acid derivatives, which are essential in various biological processes.
Hippuryl-L-lysine is produced through the reaction of hippuric acid with L-lysine. It is classified as a peptide and falls under the category of amino acid derivatives. Its chemical structure comprises an amine group from lysine and a carboxylate group from hippuric acid, which contributes to its functionality as an enzyme substrate.
The synthesis of Hippuryl-L-lysine can be achieved through several methods, typically involving the coupling of L-lysine with hippuric acid. One common approach includes:
The reaction typically occurs in aqueous or organic solvents at elevated temperatures to enhance reaction rates. The use of specific catalysts or coupling agents can significantly improve yields and reduce side reactions.
Hippuryl-L-lysine has a distinct molecular structure characterized by its peptide bond between the carboxylic acid of hippuric acid and the amino group of L-lysine. The molecular formula for Hippuryl-L-lysine is C₁₁H₁₄N₂O₃, with a relative molecular weight of approximately 226.24 g/mol.
Hippuryl-L-lysine participates in various biochemical reactions, primarily as a substrate for enzymes such as carboxypeptidase B and carboxypeptidase N. These enzymes catalyze the hydrolysis of the peptide bond in Hippuryl-L-lysine, releasing L-lysine and hippurate.
The enzymatic reaction typically involves:
The mechanism of action for Hippuryl-L-lysine primarily involves its role as a substrate in enzymatic reactions. Upon binding to carboxypeptidases:
Kinetic studies on these enzymatic reactions indicate that Hippuryl-L-lysine has specific affinity constants that determine its effectiveness as a substrate.
Hippuryl-L-lysine finds applications in various scientific areas:
Solid-phase peptide synthesis (SPPS) has emerged as the predominant methodology for constructing Hippuryl-L-lysine (N-benzoylglycyl-L-lysine) derivatives due to its efficiency in iterative coupling cycles and purification advantages. The Fmoc/tBu strategy is universally employed, leveraging base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protection for the α-amino group and acid-labile tert-butyl (tBu) protections for side chains. This approach enables the sequential assembly of the benzoylglycine (hippuryl) moiety followed by orthogonally protected L-lysine on insoluble polymeric resins such as Wang or Rink amide resins, which provide either C-terminal carboxylic acids or amides upon cleavage [8].
The synthesis initiates with the attachment of Fmoc-L-lysine to the resin via its C-terminal carboxyl group. Crucially, the ε-amino group of lysine requires temporary protection to prevent branching or side reactions during hippuryl moiety incorporation. Hydrazine-labile groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) are favored due to their orthogonality to Fmoc deprotection conditions (20% piperidine/DMF). Following lysine attachment, the Fmoc group is removed, and Fmoc-glycine is coupled using phosphonium-based activators (e.g., PyBOP or HBTU) with HOBt or Oxyma additives to suppress racemization [8] [9]. Subsequent benzoylation employs benzoyl chloride or benzoic acid activated with DIC in dichloromethane.
A critical challenge in SPPS is the complete removal of ivDde from lysine’s ε-amino group prior to hippuryl coupling. Studies reveal that sterically hindered ivDde requires aggressive treatment (2–10% hydrazine/DMF, 3 × 5 min), but residual protection persists in aggregated sequences or C-terminal lysine positions. To mitigate this, ivDmb protection (4,4-dimethoxybenzylidene) has been introduced, which demonstrates enhanced deprotection kinetics under mild hydrazine conditions and eliminates side-chain scrambling observed with Dde groups during piperidine treatment [3] [9].
Reagent | Additive | Coupling Yield (%) | Racemization Risk | Byproduct Solubility |
---|---|---|---|---|
HBTU | HOBt | >98 | Low | Moderate |
PyBOP | HOAt | >99 | Very Low | High |
DIC | Oxyma | 97 | Low | High |
T3P® | None | >99 | Negligible | High |
Finally, global deprotection and resin cleavage employ TFA-based cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) releasing Hippuryl-L-lysine with simultaneous removal of tBu groups. Reverse-phase HPLC purification isolates the product, typically yielding >85% purity for derivatives up to 20 residues [5] [8].
Solution-phase synthesis remains viable for large-scale production of Hippuryl-L-lysine analogues, particularly when unnatural amino acids or modified backbones are incorporated. The carbodiimide-mediated coupling strategy is optimal, utilizing N-protected benzoylglycine (e.g., Boc-hippuryl acid) and L-lysine derivatives with orthogonal ε-amino protection [6] [4].
A standardized protocol involves:
Reaction solvent optimization demonstrates that polar aprotic solvents (DMF, NMP) enhance coupling rates compared to dichloromethane due to improved reagent solubility. However, elevated temperatures (>25°C) in DMF risk epimerization at glycine’s chiral center. Low-temperature activation (–15°C) with DIC/HOAt reduces this to <0.5% [8]. For acid-sensitive analogues, enzymatic coupling using subtilisin proteases in biphasic systems (water-organic solvent) achieves yields >75% without protecting groups, though reaction times extend to 48–72 h [4].
Challenges arise in purifying hydrophilic analogues like fructosyl-L-lysine derivatives. Cation-exchange chromatography on Dowex 50WX8 resin efficiently isolates Hippuryl-L-lysine from unreacted lysine, while reversed-phase C18 columns resolve epimerized byproducts [4] [6].
Orthogonal protecting groups (PGs) are indispensable for regioselective functionalization of lysine’s ε-amino group during Hippuryl-L-lysine synthesis. The choice of PG dictates compatibility with coupling/deprotection steps and minimizes side reactions like aspartimide formation or ε/α-amine scrambling.
Protecting Group | Cleavage Conditions | Orthogonality | Scrambling Risk | Suitability for SPPS |
---|---|---|---|---|
ivDde | 2–10% hydrazine/DMF | Fmoc, Boc, tBu | Low | High |
Mtt | 1% TFA/DCM or TFE/DCM/TES | Fmoc, Alloc | None | Moderate |
ivDmb | 2% hydrazine/DMF | Fmoc, tBu, Alloc | None | Very High |
Alloc | Pd(PPh₃)₄/CHCl₃/AcOH/NMM | Fmoc, ivDde, tBu (with allyl alcohol add.) | Moderate | High |
Aboc | NaIO₄ (aq.), pH 8.5 | Enzymes, Fmoc | None | Emerging |
ivDde and Dde groups dominated early SPPS approaches due to stability under piperidine and TFA treatments. However, Dde exhibits significant migration to free amines during repetitive piperidine deprotections, leading to branched byproducts. The sterically hindered ivDde reduces this but suffers from incomplete cleavage near peptide C-termini. Recent advances introduce ivDmb as a superior alternative, combining Dde’s hydrazine lability with negligible scrambling (<0.5%) and quantitative deprotection [3] [9].
For solution-phase synthesis, acid-labile PGs like Mtt (4-methyltrityl) or Mmt (4-methoxytrityl) enable selective ε-deprotection under mild conditions (0.5–1% TFA/DCM), preserving Boc/tBu protections. Mmt removal with HOBt in TFE/DCM (Method 3) achieves near-quantitative cleavage within 1 h without precipitating acid salts [9].
Emerging biocompatible PGs (Aboc, Abac) cleaved by NaIO₄ or pyridoxal 5′-phosphate (PLP) under aqueous buffers (pH 6–8.5) facilitate chemoenzymatic synthesis. These preserve lysine’s charge and polarity during modification, though they remain experimental for Hippuryl-L-lysine [7].
Orthogonality failures occur with Alloc deprotection, where hydrazine (used for ivDde) reduces Pd(0) catalysts. This is mitigated by adding allyl alcohol to hydrazine, quenching diazine byproducts [9].
Synthesis Schemes
Scheme 1: SPPS Route for Hippuryl-L-lysineFmoc-Lys(ivDmb)-Wang Resin → Piperidine → Fmoc-Gly-OH/HBTU/HOAt → Benzoyl chloride/DIPEA → Hydrazine → TFA Cleavage
Scheme 2: Solution-Phase RouteBoc-Hyp-OH + H-Lys(Z)-OtBu → DIC/HOBt → Boc-Hyp-Lys(Z)-OtBu → H₂/Pd-C → TFA
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7